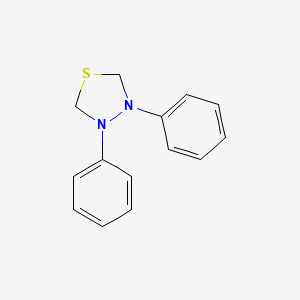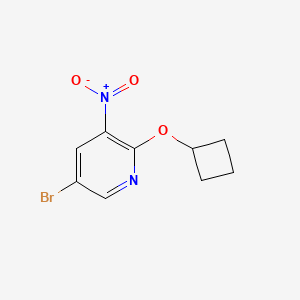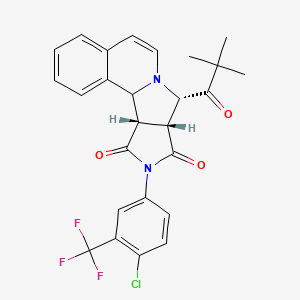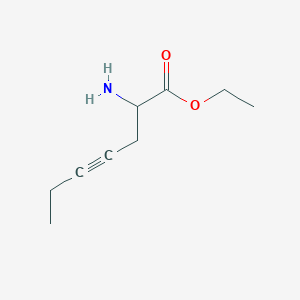
3,4-Diphenyl-1,3,4-thiadiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenyl-1,3,4-thiadiazolidine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Diphenyl-1,3,4-thiadiazolidine can be synthesized through the reaction of 1,2-diphenylhydrazine with formaldehyde and hydrogen sulfide in an alkaline medium. The reaction typically yields this compound along with other products such as 5,6-diphenyltetrahydro-1,3,5,6-dithiadiazepine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to facilitate the reaction between 1,2-diphenylhydrazine, formaldehyde, and hydrogen sulfide under controlled conditions. The process may include steps for purification and isolation of the desired product.
化学反应分析
Types of Reactions
3,4-Diphenyl-1,3,4-thiadiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3,4-diphenyl-1,3,4-thiadiazolidine involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes . In medicinal applications, it may act on specific receptors or enzymes to exert its therapeutic effects.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
1,2,5-Thiadiazole: Known for its unique electronic properties and applications in material science.
1,3,4-Oxadiazole: Shares structural similarities and is used in various chemical and biological applications.
Uniqueness
3,4-Diphenyl-1,3,4-thiadiazolidine is unique due to its specific substitution pattern with two phenyl groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
919077-61-5 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
3,4-diphenyl-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C14H14N2S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
HIRJCYFZQLFOJP-UHFFFAOYSA-N |
规范 SMILES |
C1N(N(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)

![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![N-(2-{[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B12640117.png)


![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)

![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)
